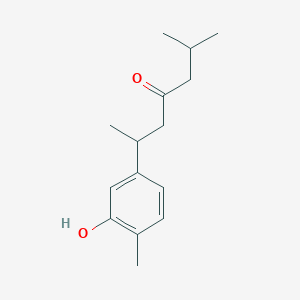
2-(3-Hydroxy-4-methylphenyl)-6-methylheptan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-4-methylphenyl)-6-methylheptan-4-one is an organic compound that belongs to the class of aromatic monoterpenoids This compound is characterized by the presence of a hydroxyl group and a methyl group attached to a phenyl ring, along with a heptanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-4-methylphenyl)-6-methylheptan-4-one can be achieved through several synthetic routes. One common method involves the use of 3-hydroxy-4-methylacetophenone as the starting material. The synthesis typically involves the following steps:
Methylation: 3-Hydroxy-4-methylacetophenone is methylated using aqueous sodium hydroxide and dimethyl sulfate under microwave irradiation to obtain the methylated ketone.
Wittig Reaction: The methylated ketone undergoes a modified Wittig reaction with ethyl dimethyl phosphonoacetate in the presence of aqueous potassium carbonate to yield the desired product.
Reduction: The intermediate product is reduced using magnesium in methanol to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(3-Hydroxy-4-methylphenyl)-6-methylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation and nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
2-(3-Hydroxy-4-methylphenyl)-6-methylheptan-4-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: The compound can be used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-(3-Hydroxy-4-methylphenyl)-6-methylheptan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor of certain enzymes or interact with cellular receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(3-Hydroxy-4-methylphenyl)propan-2-ol: This compound shares a similar phenyl ring structure but differs in the side chain composition.
2-(3-Hydroxy-4-methylphenyl)-5-methyl-4-hexen-3-one: Another similar compound with variations in the heptanone chain.
Uniqueness
2-(3-Hydroxy-4-methylphenyl)-6-methylheptan-4-one is unique due to its specific combination of functional groups and the heptanone chain
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
2-(3-hydroxy-4-methylphenyl)-6-methylheptan-4-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-6,9-10,12,17H,7-8H2,1-4H3 |
InChIキー |
VLJVBISZYRTNJO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)CC(=O)CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)
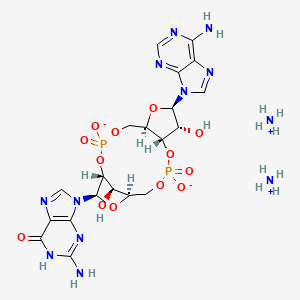
![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
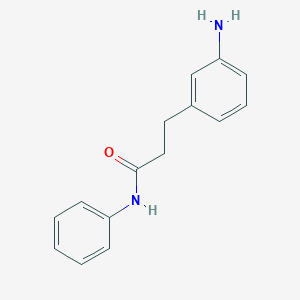

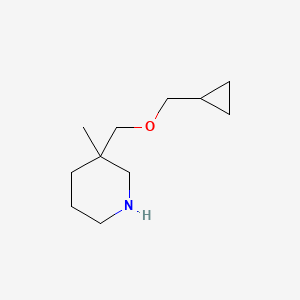
![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)
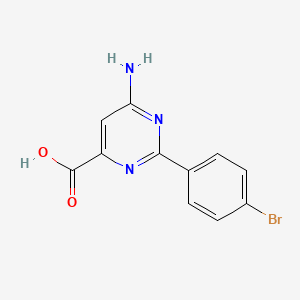

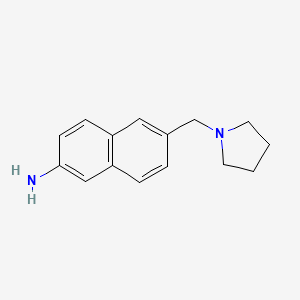
![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)
